Tris(4-methylphenyl)phosphine Oxide
Overview
Description
Tris(4-methylphenyl)phosphine Oxide is an organophosphorus compound with the molecular formula C21H21OP. It is known for its use as a ligand in coordination chemistry and its role in various catalytic processes. The compound is characterized by the presence of three 4-methylphenyl groups attached to a central phosphorus atom, which is further bonded to an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-methylphenyl)phosphine Oxide can be synthesized through the oxidation of Tris(4-methylphenyl)phosphine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction is carried out under controlled conditions to ensure the selective formation of the oxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using efficient oxidizing agents and catalysts to enhance the reaction rate and yield. The process is optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tris(4-methylphenyl)phosphine Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state species.
Reduction: It can be reduced back to Tris(4-methylphenyl)phosphine under suitable conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Tris(4-methylphenyl)phosphine.
Substitution: Substituted Tris(4-methylphenyl)phosphine Oxides.
Scientific Research Applications
Tris(4-methylphenyl)phosphine Oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination compounds with various metals. It plays a crucial role in catalyzing organic reactions.
Biology: Employed in the study of enzyme models and biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of semiconducting materials and as a stabilizer for peroxides.
Mechanism of Action
The mechanism by which Tris(4-methylphenyl)phosphine Oxide exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets include metal centers in enzymes and synthetic catalysts, where the compound’s ligating properties enhance the reactivity and selectivity of the catalytic process.
Comparison with Similar Compounds
Tris(4-methoxyphenyl)phosphine: Similar in structure but with methoxy groups instead of methyl groups.
Tris(4-fluorophenyl)phosphine: Contains fluorine atoms in place of methyl groups.
Triphenylphosphine Oxide: Lacks the methyl substituents on the phenyl rings.
Uniqueness: Tris(4-methylphenyl)phosphine Oxide is unique due to the presence of methyl groups, which can influence its electronic properties and steric effects. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.
Properties
IUPAC Name |
1-bis(4-methylphenyl)phosphoryl-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21OP/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKBYIYIZQARNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229835 | |
Record name | Phosphine oxide, tris(p-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797-70-6 | |
Record name | Tris(4-methylphenyl)phosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=797-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine oxide, tris(p-tolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000797706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine oxide, tris(p-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of ligand polarization on the luminescence of lanthanide complexes containing Tri-p-tolylphosphine Oxide?
A1: Research has shown that ligand polarization plays a crucial role in the luminescence of lanthanide complexes, particularly those containing Europium (EuIII) and ligands like Tri-p-tolylphosphine Oxide. The study investigated a series of EuIII complexes with hexafluoroacetylacetonate (hfa) and various monodentate phosphine oxide ligands, including Tri-p-tolylphosphine Oxide (TPPO-3Me). The researchers found that the specific phosphine oxide ligand used influenced the complex's coordination geometry, categorized as either square-antiprismatic or trigonal-dodecahedral. This geometric variation directly impacted the luminescence properties.
Q2: Can you describe the crystal structure of Tri-p-tolylphosphine Oxide?
A2: Tri-p-tolylphosphine Oxide exhibits a distorted tetrahedral geometry around the central phosphorus atom []. This structure is characterized by a P=O double bond and three P-C single bonds connecting to the tolyl groups. The P=O bond length is reported as 1.482(3) Å, while the P-C bond lengths range from 1.798(3) to 1.799(3) Å. The crystal structure also reveals the presence of water molecules, forming a hemihydrate with the formula P(p-C6H4CH3)3O.1/2H2O.
Q3: How does Tri-p-tolylphosphine Oxide coordinate to metal centers in complexes?
A3: Tri-p-tolylphosphine Oxide acts as a monodentate ligand, coordinating to metal centers through the oxygen atom of the P=O group []. This coordination mode is exemplified in the complex trans-Tetraiodidobis(tri-p-tolylphosphine oxide-κO)tin(IV), where two Tri-p-tolylphosphine Oxide molecules bind to the central tin(IV) ion via their oxygen atoms. The Sn-O bond distance in this complex is reported as 2.159(2) Å. This example demonstrates the typical coordination behavior of Tri-p-tolylphosphine Oxide in metal complexes.
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